molecular formula C21H14N4OS B2789090 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681169-58-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2789090
CAS RN: 681169-58-4
M. Wt: 370.43
InChI Key: TZGQRQFPPZQXLY-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved via various synthetic routes . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been reported, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be characterized via various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can be determined using various techniques. For instance, the yield, melting point, and spectral data (FT-IR, 1H NMR) can provide valuable information about the compound .

Advantages and Limitations for Lab Experiments

BITC has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. BITC has also been shown to have low toxicity in normal cells, making it a promising candidate for further investigation. However, one limitation of BITC is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BITC. One area of focus could be on developing more effective delivery methods for BITC, such as using nanoparticles or liposomes to improve solubility and bioavailability. Another area of research could be on investigating the potential use of BITC in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the mechanism of action of BITC and to identify potential biomarkers for predicting response to treatment.

Synthesis Methods

BITC can be synthesized using a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chlorobenzo[d]thiazole-6-carboxylic acid. Other methods include the reaction of 2-aminobenzimidazole with benzoyl chloride followed by reaction with 2-mercaptobenzoic acid.

Scientific Research Applications

BITC has been extensively studied for its potential use in cancer treatment. It has been found to have anti-cancer properties in a variety of cancer cell lines, including breast, prostate, and lung cancer. BITC has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-21(13-9-10-18-19(11-13)27-12-22-18)25-15-6-2-1-5-14(15)20-23-16-7-3-4-8-17(16)24-20/h1-12H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGQRQFPPZQXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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